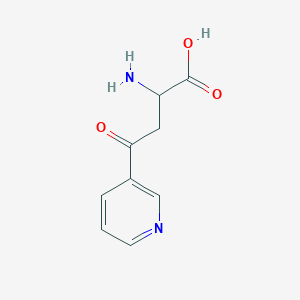
N-(2-ethyl-2H-tetrazol-5-yl)-4-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethyl-2H-tetrazol-5-yl)-4-propoxybenzamide, also known as A-867744, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-(2-ethyl-2H-tetrazol-5-yl)-4-propoxybenzamide is not fully understood. However, it has been suggested that it may act as a positive allosteric modulator of the GABA-A receptor. This results in an increase in the activity of the GABAergic system, which is known to have anxiolytic and analgesic effects.
Biochemical and Physiological Effects:
N-(2-ethyl-2H-tetrazol-5-yl)-4-propoxybenzamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain, as well as decrease anxiety-like behavior. Additionally, it has been shown to increase the levels of GABA in the brain, which is known to have a calming effect.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-ethyl-2H-tetrazol-5-yl)-4-propoxybenzamide is its specificity for the GABA-A receptor. This makes it a valuable tool for studying the role of the GABAergic system in various physiological and pathological conditions. However, one of the limitations of this compound is its relatively short half-life, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are a number of future directions for research on N-(2-ethyl-2H-tetrazol-5-yl)-4-propoxybenzamide. One area of interest is its potential use in the treatment of anxiety disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, there is a need for the development of more stable analogs of N-(2-ethyl-2H-tetrazol-5-yl)-4-propoxybenzamide that can be used in a wider range of experimental settings.
Méthodes De Synthèse
The synthesis of N-(2-ethyl-2H-tetrazol-5-yl)-4-propoxybenzamide involves a multi-step process. The initial step involves the reaction of 4-chloro-2-propoxybenzoic acid with sodium azide to form 4-azido-2-propoxybenzoic acid. This intermediate is then reacted with ethyl 2-bromoacetate to form ethyl 2-(4-azido-2-propoxybenzamido)acetate. The final step involves the reduction of the azido group to form N-(2-ethyl-2H-tetrazol-5-yl)-4-propoxybenzamide.
Applications De Recherche Scientifique
N-(2-ethyl-2H-tetrazol-5-yl)-4-propoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models. Additionally, it has been investigated for its potential use in the treatment of neuropathic pain and anxiety disorders.
Propriétés
Nom du produit |
N-(2-ethyl-2H-tetrazol-5-yl)-4-propoxybenzamide |
|---|---|
Formule moléculaire |
C13H17N5O2 |
Poids moléculaire |
275.31 g/mol |
Nom IUPAC |
N-(2-ethyltetrazol-5-yl)-4-propoxybenzamide |
InChI |
InChI=1S/C13H17N5O2/c1-3-9-20-11-7-5-10(6-8-11)12(19)14-13-15-17-18(4-2)16-13/h5-8H,3-4,9H2,1-2H3,(H,14,16,19) |
Clé InChI |
HZYJGUZAEPOQRD-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC |
SMILES canonique |
CCCOC1=CC=C(C=C1)C(=O)NC2=NN(N=N2)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237730.png)
![N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-1-oxohexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B237731.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-5-nitro-2-furamide](/img/structure/B237738.png)
![N-(3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B237741.png)


![N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B237757.png)


![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B237779.png)

![N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-pyridinecarboxamide](/img/structure/B237784.png)